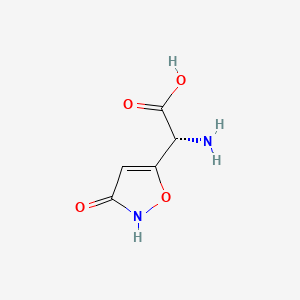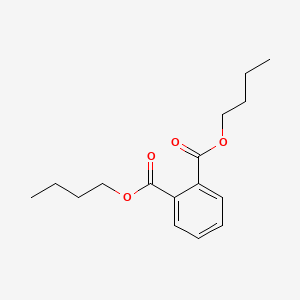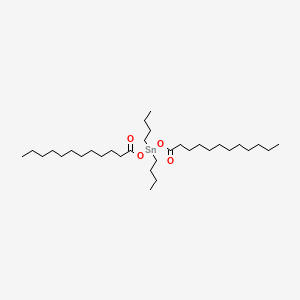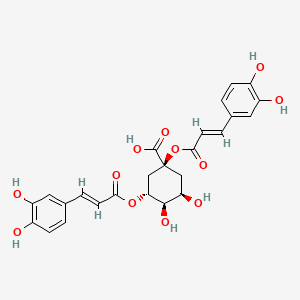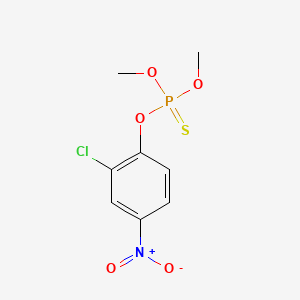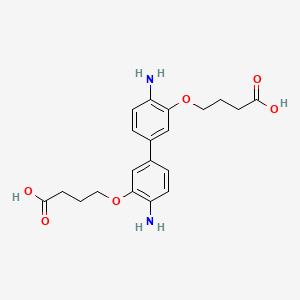
Didox
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Didox tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar los ácidos hidroxámicos.
Medicina: Explorado como un posible agente terapéutico para el cáncer, la enfermedad de células falciformes y otras condiciones inflamatorias
Mecanismo De Acción
Didox ejerce sus efectos principalmente inhibiendo la ribonucleótido reductasa, una enzima responsable de convertir los ribonucleótidos en desoxirribonucleótidos, que son esenciales para la síntesis de ADN. Al inhibir esta enzima, this compound interrumpe la síntesis de ADN y la proliferación celular, lo que lo hace efectivo contra las células cancerosas que se dividen rápidamente . Además, this compound tiene propiedades quelantes del hierro, que contribuyen a su actividad antitumoral al secuestrar el hierro necesario para la actividad enzimática y la proliferación celular .
Análisis Bioquímico
Biochemical Properties
Didox plays a significant role in biochemical reactions. It acts as an inhibitor of ribonucleotide reductase, the rate-limiting enzyme of de novo DNA synthesis . This interaction with the enzyme leads to a decrease in the intracellular concentrations of the DNA precursors dCTP and dGTP, and an increase in the concentration of dATP .
Cellular Effects
This compound has been shown to have various effects on cells and cellular processes. For instance, it has been found to reduce vascular inflammation and oxidative stress induced by acute hemolysis . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding to ribonucleotide reductase inhibits the enzyme, leading to changes in the concentrations of DNA precursors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving C57BL/6 mice, it was found that pre-administration of mice with this compound slightly, but significantly, decreased plasma Hb and Heme .
Metabolic Pathways
This compound is involved in the metabolic pathway of de novo DNA synthesis. It interacts with the enzyme ribonucleotide reductase, leading to changes in the concentrations of DNA precursors .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Didox se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido 3,4-dihidroxibenzoico. El grupo ácido hidroxámico se introduce mediante una reacción con clorhidrato de hidroxilamina en condiciones ácidas . La reacción típicamente implica los siguientes pasos:
Formación del ácido hidroxámico: El ácido 3,4-dihidroxibenzoico se hace reaccionar con clorhidrato de hidroxilamina en presencia de una base como el hidróxido de sodio.
Purificación: El producto resultante se purifica mediante recristalización o cromatografía para obtener this compound puro.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control de la temperatura, el pH y el tiempo de reacción. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Didox experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar quinonas.
Reducción: Puede reducirse para formar catecoles.
Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos hidroxilo son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden usar varios reactivos como los cloruros de acilo y los haluros de alquilo en condiciones ácidas o básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen quinonas, catecoles y derivados sustituidos de this compound .
Comparación Con Compuestos Similares
Compuestos Similares
Hidroxiurea: Otro inhibidor de la ribonucleótido reductasa utilizado en el tratamiento del cáncer.
Deferoxamina: Un quelante del hierro utilizado para tratar las condiciones de sobrecarga de hierro.
Deferiprona: Otro quelante del hierro con propiedades similares a Didox.
Unicidad de this compound
This compound se destaca por su doble funcionalidad como inhibidor de la ribonucleótido reductasa y un quelante del hierro. Esta doble acción mejora su potencial terapéutico, particularmente en el tratamiento del cáncer, al dirigirse a múltiples vías involucradas en la proliferación y supervivencia celular .
Propiedades
IUPAC Name |
N,3,4-trihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCKEPOKRERLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220134 | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69839-83-4 | |
| Record name | N,3,4-Trihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69839-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Didox | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



